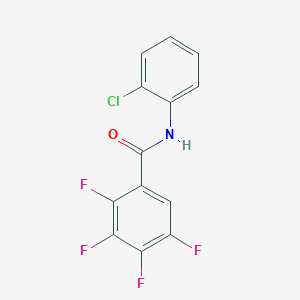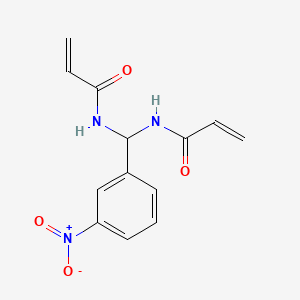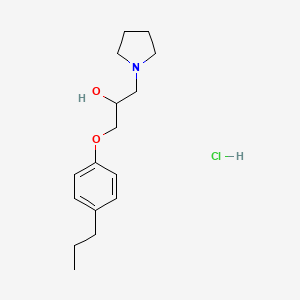
N-(2-chlorophenyl)-2,3,4,5-tetrafluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2,3,4,5-tetrafluorobenzamide is an organic compound characterized by the presence of a chlorophenyl group and a tetrafluorobenzamide moiety. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2,3,4,5-tetrafluorobenzamide typically involves the reaction of 2-chlorophenylamine with 2,3,4,5-tetrafluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
化学反应分析
Types of Reactions
N-(2-chlorophenyl)-2,3,4,5-tetrafluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl structures.
科学研究应用
N-(2-chlorophenyl)-2,3,4,5-tetrafluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of N-(2-chlorophenyl)-2,3,4,5-tetrafluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-chloro-N-(2-chlorophenyl)carbamoylnicotinamide
- N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- Chalcone derivatives
Uniqueness
N-(2-chlorophenyl)-2,3,4,5-tetrafluorobenzamide is unique due to the presence of both chlorophenyl and tetrafluorobenzamide groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N-(2-chlorophenyl)-2,3,4,5-tetrafluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF4NO/c14-7-3-1-2-4-9(7)19-13(20)6-5-8(15)11(17)12(18)10(6)16/h1-5H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOXOXUANLYRDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C(=C2F)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{[(3-chloro-4-methylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4906820.png)
![2-{[4-ALLYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-CHLOROBENZYL)ACETAMIDE](/img/structure/B4906826.png)
![5-[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B4906838.png)
![3-[5-(4-Methoxyphenyl)furan-2-yl]-1-(piperidin-1-yl)propan-1-one](/img/structure/B4906846.png)

![2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4906861.png)
![1-[3-(2-Chloro-4-methylphenoxy)propyl]imidazole;hydrochloride](/img/structure/B4906872.png)
![1-[4-(1-Adamantyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylurea](/img/structure/B4906876.png)

![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B4906903.png)

![5-(4-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride](/img/structure/B4906915.png)
![7,8-dimethoxy-1,3,5-triphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4906930.png)
![2-[{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B4906931.png)
